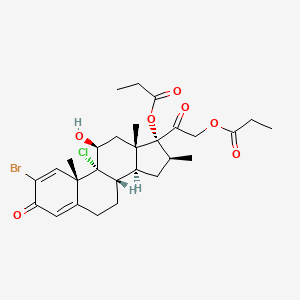
2-Hydroxyalmotriptan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Hydroxyalmotriptan is a metabolite of Almotriptan . It has a molecular formula of C17H25N3O3S and a molecular weight of 351.47 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyalmotriptan includes a dimethylaminoethyl group and a pyrrolidin-1-ylsulfonylmethyl group attached to an indol-2-ol core . The InChI key is WOKGJBXGULUOGW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Hydroxyalmotriptan is a solid powder . Its boiling point is predicted to be 581.3±60.0 °C, and its density is predicted to be 1.34±0.1 g/cm3 . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Pharmacological Efficacy in Migraine Treatment : Almotriptan is a 5-hydroxytryptamine1B/1D receptor agonist developed for the acute treatment of migraine. Its efficacy in relieving migraine pain has been demonstrated in clinical trials, showing significant improvements when administered early during a migraine attack. This has led to its recommendation as a first-line treatment option in this condition (Antonaci, De Cillis, Cuzzoni, & Allena, 2010).
Pharmacokinetics and Metabolism : Research on the metabolism of almotriptan using human liver enzymes has revealed that it undergoes 2-hydroxylation and N-demethylation. This metabolic process involves various cytochrome P450s and monoamine oxidase-A (MAO-A), leading to the formation of major metabolites found in humans (Salvà, Jansat, Martinez-Tobed, & Palacios, 2003).
Clinical Trials and Comparative Studies : Almotriptan has been compared with other triptans in various clinical studies, demonstrating comparable or better efficacy and tolerability in the treatment of acute migraines. These studies have provided a foundation for its use in clinical practice and emphasized its potential advantages over other triptans (Ferrari, Roon, Lipton, & Goadsby, 2001).
Formulation and Administration : Research has focused on enhancing the bioavailability and effectiveness of almotriptan through different administration routes and formulation designs, including nasal, buccal, sublingual, transdermal, and pulmonary routes. These studies aim to improve the treatment of migraines and address limitations such as poor oral bioavailability and high rates of headache recurrence (Kassem, 2016).
Safety and Tolerability : The safety profile of almotriptan in various doses has been extensively studied, indicating that it is well-tolerated with minimal adverse events. The maximum tolerated dose was determined to be 150 mg based on clinical trials, showing predictable pharmacokinetics and general tolerability (Mcewen, Salvà, Jansat, & Cabarrocas, 2004).
properties
CAS RN |
1309457-19-9 |
|---|---|
Product Name |
2-Hydroxyalmotriptan |
Molecular Formula |
C17H25N3O3S |
Molecular Weight |
351.47 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
3-[2-(Dimethylamino)ethyl]-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-Indol-2-ol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













